molecular formula C19H18F3N3O3 B4087849 5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide

5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4087849
M. Wt: 393.4 g/mol
InChI Key: YFULFFCDODWYKK-UHFFFAOYSA-N
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Description

5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a piperidine ring, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Attachment of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the piperidine derivative with the nitrobenzamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: Formation of 5-amino-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural features.

    Materials Science: Possible applications in the development of new materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-piperidin-1-ylbenzamide: Lacks the trifluoromethyl group.

    2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide: Lacks the nitro group.

    5-amino-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide: Reduction product of the nitro compound.

Uniqueness

The combination of the nitro group, piperidine ring, and trifluoromethyl group in 5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-nitro-2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c20-19(21,22)13-5-4-6-14(11-13)23-18(26)16-12-15(25(27)28)7-8-17(16)24-9-2-1-3-10-24/h4-8,11-12H,1-3,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFULFFCDODWYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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